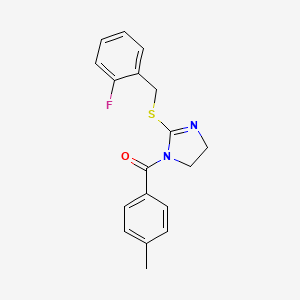

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

描述

This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a methanone group at the 1-position and a substituted thioether moiety at the 2-position.

属性

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-6-8-14(9-7-13)17(22)21-11-10-20-18(21)23-12-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICHYUHPVXTEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with a thiol compound to form 2-fluorobenzyl thioether.

Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring.

Final Coupling Reaction: The imidazole derivative is then coupled with p-tolylmethanone under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments to ensure consistency and scalability.

化学反应分析

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the p-tolylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological activities that could be explored for therapeutic purposes.

Industry: Its unique properties could be utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism by which (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exerts its effects depends on its interaction with molecular targets. The fluorobenzyl and imidazole groups may interact with specific enzymes or receptors, modulating their activity. The thioether linkage and p-tolylmethanone moiety may also contribute to its overall biological activity by affecting its binding affinity and specificity.

相似化合物的比较

Core Structural Similarities and Differences

The compound shares a dihydroimidazole scaffold with:

- (2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone (): Both have a benzylsulfanyl group, but the latter replaces the 2-fluorobenzyl and p-tolyl groups with a trifluoromethylphenyl moiety. The trifluoromethyl group increases electronegativity and metabolic stability compared to the methyl group in p-tolyl .

- 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (): This compound lacks the dihydroimidazole ring and methanone group but includes halogenated aryl substituents, which may influence binding affinity .

Yield Comparison :

- Similar imidazole derivatives (e.g., (2-aryl-1H-imidazol-4-yl)methanone) achieve yields of 60–95% using AlCl₃ or tetrabutylammonium fluoride (TBAF) ().

- By contrast, halogenated analogs like 1-(3-chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole show lower yields (25–40%) due to steric hindrance ().

Physicochemical Properties

Molecular Weight and Melting Points

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|

| Target Compound (calculated) | ~395.45 | Not reported | — |

| (2-Benzylsulfanyl analog, ) | 405.44 | Not reported | |

| 6b (C30H25N3O, ) | 443.20 | 130–133 |

The target compound’s molecular weight aligns with other imidazole derivatives. Lower melting points in analogs like 6c (110–115°C, ) suggest that fluorinated or chlorinated substituents reduce crystallinity compared to methyl or methoxy groups .

Antiproliferative Potential

While direct data for the target compound are unavailable, structurally related (2-aryl-4-benzoyl-imidazole) derivatives exhibit antiproliferative activity against cancer cell lines (e.g., IC₅₀ values <10 μM in ). The 2-fluorobenzyl group may enhance membrane permeability, similar to trifluoromethylphenyl analogs in .

Antimicrobial and Anti-inflammatory Activity

Compounds like 6a–6f () show moderate anti-inflammatory activity (30–40% inhibition at 50 mg/kg) and antimicrobial effects against E. coli and S. aureus. The p-tolyl group in the target compound may improve metabolic stability compared to nitro- or methoxy-substituted analogs .

Key Research Findings and Challenges

Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and trifluoromethyl groups enhance bioactivity but complicate synthesis (lower yields, vs. 9).

生物活性

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structure features an imidazole ring, a thioether moiety, and fluorinated phenyl groups, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| Purity | Typically 95% |

Biological Activity

Research indicates that compounds containing imidazole structures often exhibit a range of biological activities, including:

- Antimicrobial Effects : The compound may demonstrate significant antimicrobial properties, which are essential in combating resistant strains of bacteria.

- Anti-inflammatory Activity : Potential modulation of inflammatory pathways suggests a role in treating conditions characterized by excessive inflammation.

- Receptor Modulation : The compound may interact with various receptors, including GABA-A receptors, influencing neurological pathways and offering potential therapeutic applications in anxiety and depression .

The specific mechanisms by which this compound exerts its biological effects involve:

- Receptor Interaction : It is believed to modulate the activity of certain neurotransmitter receptors, particularly GABA-A receptors, enhancing their function as positive allosteric modulators (PAMs).

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and metabolic pathways, thus altering the physiological responses in target tissues .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of imidazole-based compounds, including our compound of interest. Results indicated that it exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis. This effect was attributed to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Research Findings

Recent pharmacological studies have highlighted several key findings regarding the compound's biological activity:

- Metabolic Stability : The compound showed favorable metabolic stability when tested against human liver microsomes (HLMs), indicating a lower likelihood of rapid degradation compared to other similar compounds .

- Toxicity Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with no significant hepatotoxicity observed in animal models during acute exposure tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。